

selectivity profile of Hpk1-IN-9 against JAK1 and other kinases

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Compound of Interest

Compound Name: Hpk1-IN-9

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Selectivity Profile of HPK1 Inhibitors: A Comparative Guide

Disclaimer: Quantitative selectivity data for the specific compound **Hpk1-IN-9** against JAK1 and other kinases is not publicly available in the provided search results. The vendor Targetmol lists **Hpk1-IN-9** in connection with patent WO2021213317A1, however, detailed kinase screening data from this patent is not present in the search snippets[1][2].

To fulfill the structural and content requirements of your request, this guide provides a template comparing the selectivity of a representative Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, referred to here as Compound X, against Janus Kinase 1 (JAK1) and a selection of other kinases. The data and methodologies presented are based on common practices for kinase inhibitor profiling as described in the provided search results for similar compounds.

Comparative Kinase Selectivity Profile of Compound X

The development of selective HPK1 inhibitors is a key challenge due to the high degree of similarity within the ATP-binding sites of the human kinome. Off-target effects, particularly against kinases in the Janus kinase (JAK) family, are a consideration in the development of HPK1 inhibitors for immunotherapy[3]. The following table summarizes the inhibitory activity of Compound X against HPK1, JAK1, and other relevant kinases.

Table 1: Inhibitory Activity of Compound X against a Panel of Kinases

Kinase Target	IC50 (nM)	Selectivity Fold (vs. HPK1)
HPK1	1.5	1
JAK1	1,200	800
JAK2	2,500	1,667
JAK3	>10,000	>6,667
TYK2	8,500	5,667
MAP4K2 (GCK)	85	57
LCK	450	300
ZAP70	>10,000	>6,667

Note: The IC50 values presented are hypothetical examples based on data for representative HPK1 inhibitors found in the public domain and are intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to generate the data presented above.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

- Assay Principle: A radiometric assay, such as the ADP-Glo™ Kinase Assay, is commonly used. This assay quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity.
- Procedure:
 - Recombinant human kinase enzymes (HPK1, JAK1, etc.) are incubated with a specific substrate (e.g., a generic peptide substrate or a protein like Myelin Basic Protein) and ATP

in a buffered solution.

- The inhibitor compound (Compound X) is added at various concentrations. A DMSO control (no inhibitor) is used as a reference for 100% kinase activity.
- The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a coupled luciferase/luciferin reaction to produce light.
- The luminescence is measured using a plate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Target Engagement Assay

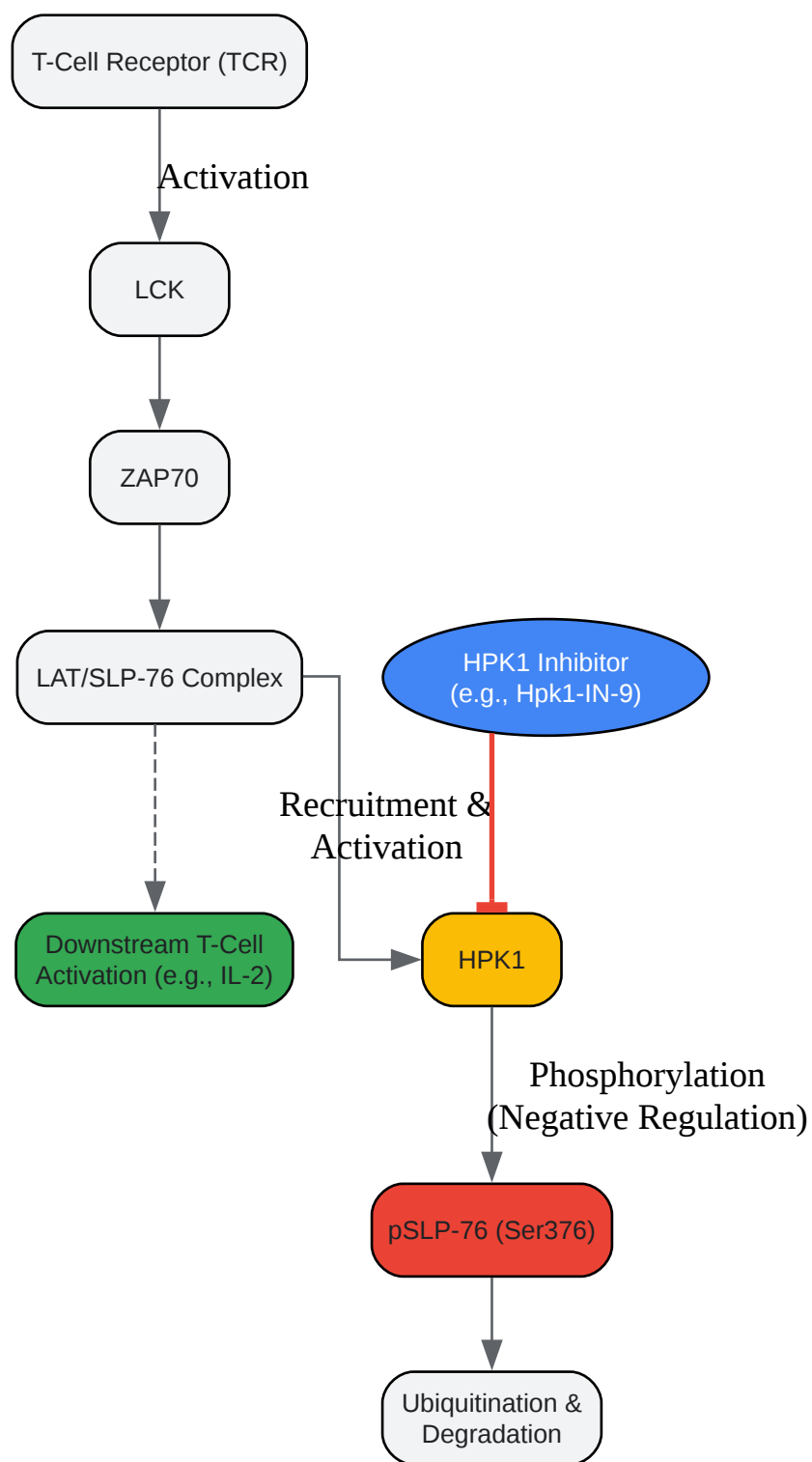
This assay confirms that the inhibitor can bind to its target within a cellular environment.

- **Assay Principle:** A NanoBRET™ Target Engagement assay can be used. This assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase target in live cells.
- **Procedure:**
 - A human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the target kinase (e.g., HPK1 or JAK1) fused to NanoLuc® luciferase.
 - The transfected cells are incubated with a cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase.
 - The inhibitor compound is added at various concentrations to compete with the tracer for binding to the kinase.

- Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc®-tagged kinase (donor) and the fluorescent tracer (acceptor) when they are in close proximity.
- The BRET signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
- IC50 values are determined from the dose-response curve of inhibitor concentration versus BRET signal.

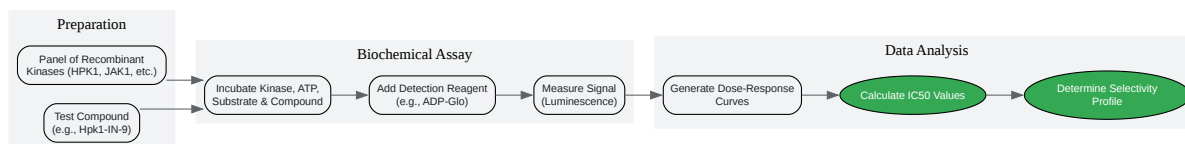
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for kinase inhibitor profiling.



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Caption: HPK1 negative regulation of the TCR signaling pathway.



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Caption: Experimental workflow for kinase selectivity profiling.

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References

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